molecular formula C12H17NO2 B14834109 3-Cyclopropoxy-4-isopropyl-2-methoxypyridine

3-Cyclopropoxy-4-isopropyl-2-methoxypyridine

Cat. No.: B14834109
M. Wt: 207.27 g/mol
InChI Key: BLJKXCDZINBPQQ-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-isopropyl-2-methoxypyridine is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol It is a pyridine derivative, characterized by the presence of cyclopropoxy, isopropyl, and methoxy groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-isopropyl-2-methoxypyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxypyridine and cyclopropyl bromide.

    Cyclopropylation: The cyclopropylation of 2-methoxypyridine is carried out using cyclopropyl bromide in the presence of a base, such as potassium carbonate, under reflux conditions.

    Isopropylation: The resulting intermediate is then subjected to isopropylation using isopropyl bromide and a suitable base, such as sodium hydride, under anhydrous conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Advanced purification techniques, such as column chromatography, to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-isopropyl-2-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, under appropriate solvent and temperature conditions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-Cyclopropoxy-4-isopropyl-2-methoxypyridine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-isopropyl-2-methoxypyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It may influence biochemical pathways related to inflammation, microbial growth, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropoxy-2-isopropyl-4-methoxypyridine: Similar structure but different substitution pattern.

    4-Cyclopropoxy-3-isopropyl-2-methoxypyridine: Another isomer with a different arrangement of substituents.

Uniqueness

3-Cyclopropoxy-4-isopropyl-2-methoxypyridine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers and other pyridine derivatives.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-cyclopropyloxy-2-methoxy-4-propan-2-ylpyridine

InChI

InChI=1S/C12H17NO2/c1-8(2)10-6-7-13-12(14-3)11(10)15-9-4-5-9/h6-9H,4-5H2,1-3H3

InChI Key

BLJKXCDZINBPQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NC=C1)OC)OC2CC2

Origin of Product

United States

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